molecular formula C11H9NO2 B8363845 2-Cyano-7-ethoxybenzofuran

2-Cyano-7-ethoxybenzofuran

Cat. No.: B8363845
M. Wt: 187.19 g/mol
InChI Key: QSGUCNJJEOYMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-7-ethoxybenzofuran is a benzofuran derivative characterized by a cyano (-CN) group at position 2 and an ethoxy (-OCH₂CH₃) substituent at position 7. Its molecular formula is C₁₁H₉NO₂, with a calculated molecular weight of 187.20 g/mol. For instance, bromination of similar furan derivatives has been achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

7-ethoxy-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C11H9NO2/c1-2-13-10-5-3-4-8-6-9(7-12)14-11(8)10/h3-6H,2H2,1H3

InChI Key

QSGUCNJJEOYMDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-Cyano-7-ethoxybenzofuran and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₁H₉NO₂ 187.20 Cyano, Ethoxy Fully aromatic benzofuran core; substituents at positions 2 and 7.
5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan C₁₂H₆BrN₂O₂ 305.10 Bromo, Cyano, Benzoxazolyl Furan fused to benzoxazole (N,O-heterocycle); bromine at position 5.
7-Isocyanato-2,3-dihydrobenzo[b]furan C₉H₇NO₂ 161.16 Isocyanato, Dihydrobenzofuran Partially saturated benzofuran (2,3-dihydro); isocyanato group at position 7.

Electronic and Reactivity Profiles

  • This compound: The cyano group withdraws electron density, deactivating the aromatic ring toward electrophilic substitution, while the ethoxy group donates electrons via resonance, activating specific positions (e.g., para to the ethoxy group). This duality may enable regioselective reactions, such as nitration or sulfonation.
  • Bromine offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • 7-Isocyanato-2,3-dihydrobenzo[b]furan: The isocyanato group (-NCO) is highly reactive toward nucleophiles (e.g., amines, alcohols), making it useful in polymer chemistry. The dihydro structure reduces aromaticity, increasing solubility in nonpolar solvents.

Physicochemical Properties

  • Solubility: The ethoxy group in this compound likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the brominated benzoxazolyl furan. The dihydro derivative’s partial saturation may improve solubility in hydrocarbons.
  • Thermal Stability : Benzoxazolyl-containing compounds (e.g., C₁₂H₆BrN₂O₂) often exhibit higher thermal stability due to extended conjugation.

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